3-(3,5-Dicarboxyphenyl)phenol (CAS 1261944-33-5): A Technical Guide to Physical Properties, Structural Profiling, and Advanced Materials Applications
3-(3,5-Dicarboxyphenyl)phenol (CAS 1261944-33-5): A Technical Guide to Physical Properties, Structural Profiling, and Advanced Materials Applications
Executive Summary
In the rapidly evolving fields of reticular chemistry and targeted drug delivery, the rational design of organic building blocks is paramount. 3-(3,5-Dicarboxyphenyl)phenol (CAS 1261944-33-5), also known systematically as 5-(3-hydroxyphenyl)benzene-1,3-dicarboxylic acid or 3'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, is a highly specialized bifunctional ligand[1]. Featuring a ditopic isophthalic acid moiety coupled with an orthogonal phenolic hydroxyl group, this compound serves as a critical precursor for the synthesis of functionalized Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
This whitepaper provides an in-depth analysis of its physical properties, the thermodynamic principles governing its coordination chemistry, and field-proven, self-validating protocols for its application in advanced materials and pharmaceutical research.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of 3-(3,5-dicarboxyphenyl)phenol is essential for predicting its behavior in solvothermal synthesis and biological environments. The molecule's biphenyl core provides structural rigidity, while its functional groups dictate its solubility, pKa, and reactivity.
Quantitative Physical Properties
The following table summarizes the computed and experimental physicochemical properties of the compound, derived from authoritative chemical databases[1].
| Property | Value | Mechanistic Implication for Researchers |
| Molecular Weight | 258.23 g/mol | Optimal size for generating mesoporous/microporous MOF channels without excessive steric hindrance. |
| Molecular Formula | C₁₄H₁₀O₅ | High carbon-to-oxygen ratio ensures structural stability in aqueous environments. |
| XLogP3-AA | 2.2 | Indicates moderate lipophilicity. Requires polar aprotic solvents (DMF, DEF, DMSO) for complete dissolution during synthesis. |
| Topological Polar Surface Area | 94.8 Ų | High TPSA driven by the three oxygen-rich functional groups, facilitating strong hydrogen bonding networks. |
| H-Bond Donors / Acceptors | 3 / 5 | Enables complex supramolecular self-assembly and high-affinity drug loading within MOF pores. |
| Rotatable Bonds | 3 | The biphenyl linkage allows dihedral rotation, enabling the ligand to adopt the lowest-energy conformation during metal coordination. |
| Exact Mass | 258.0528 Da | Critical for precise identification during LC-MS/MS or MALDI-TOF characterization of digested frameworks. |
Causality of Chemical Behavior
The dual functionality of 3-(3,5-dicarboxyphenyl)phenol creates a pKa differential that is the cornerstone of its utility. The two carboxylic acid groups have a relatively low pKa (~3.5–4.5), allowing them to be easily deprotonated under mild conditions to coordinate with high-valent metal nodes (e.g., Zr⁴⁺, Al³⁺, Cu²⁺). Conversely, the phenolic hydroxyl group has a much higher pKa (~9.5). Under standard weakly acidic solvothermal conditions, the phenol remains protonated and uncoordinated. This orthogonal reactivity ensures that the hydroxyl group projects freely into the pores of the resulting framework, acting as an anchor point for Post-Synthetic Modification (PSM)[2][3].
Coordination Chemistry & Self-Assembly Principles
When deployed in reticular synthesis, 3-(3,5-dicarboxyphenyl)phenol acts as a V-shaped, ditopic linker. The self-assembly process relies on the thermodynamic preference of the carboxylates to form robust Secondary Building Units (SBUs) with metal ions.
Workflow of MOF self-assembly driven by carboxylates and subsequent PSM of the free phenol.
Defect Engineering and Thermal Control
The synthesis of highly porous MOFs using this ligand often requires the use of monocarboxylic acid modulators (e.g., acetic acid, formic acid). These modulators compete with the ligand for coordination sites on the metal node, slowing down the crystallization kinetics to prevent the formation of amorphous kinetic products. Furthermore, strict temperature control is required to manage the heat-release behaviors during nucleation and growth, preventing thermal runaway and ensuring a narrow particle size distribution[4].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every synthetic step includes an analytical checkpoint to confirm causality and structural fidelity.
Protocol 1: Solvothermal Synthesis of a Zr-based Functionalized MOF
This protocol utilizes 3-(3,5-dicarboxyphenyl)phenol to synthesize a highly stable, UiO-topology zirconium MOF with free phenolic groups lining the pores.
Materials:
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Zirconium(IV) chloride (ZrCl₄)
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3-(3,5-Dicarboxyphenyl)phenol (CAS 1261944-33-5)
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N,N-Dimethylformamide (DMF)
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Glacial Acetic Acid (Modulator)
Step-by-Step Methodology:
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Dissolution: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of 3-(3,5-dicarboxyphenyl)phenol in 15 mL of DMF in a 20 mL scintillation vial. Causality: DMF is chosen due to the ligand's XLogP3 of 2.2, ensuring complete solvation.
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Modulation: Add 1.5 mL of glacial acetic acid. Causality: The modulator competes with the dicarboxylate, slowing nucleation to yield highly crystalline, defect-engineered frameworks[3].
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Crystallization: Seal the vial and heat isothermally at 120 °C for 24 hours.
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Washing & Activation: Isolate the precipitate via centrifugation (7000 rpm, 10 min). Wash sequentially with DMF (3x) and anhydrous acetone (3x) to exchange the high-boiling solvent. Dry under vacuum at 90 °C for 12 hours.
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Self-Validation Checkpoint:
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PXRD: Confirm the crystalline topology matches the simulated UiO-type pattern.
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NMR Digestion: Digest 5 mg of the MOF in 600 µL of DMSO-d₆ containing 10 µL of 35% DCl. The ¹H NMR spectrum must show the intact signals of the biphenyl ligand and quantify the ratio of missing linker defects based on residual acetate peaks.
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Decision matrix for optimizing solvothermal synthesis based on ligand physicochemical properties.
Protocol 2: Post-Synthetic Modification (PSM) for Drug Conjugation
To utilize the MOF as a prodrug or targeted delivery vehicle, the free phenolic hydroxyl groups are functionalized via esterification.
Step-by-Step Methodology:
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Dispersion: Disperse 100 mg of the activated MOF (from Protocol 1) in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Activation: Add 2.0 equivalents of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to deprotonate the phenolic -OH (pKa ~9.5) and scavenge the HCl byproduct.
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Conjugation: Dropwise add 1.5 equivalents of an acyl chloride-functionalized drug or targeting ligand. Stir at room temperature for 18 hours.
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Purification: Centrifuge and wash extensively with DCM and ethanol to remove unreacted precursors.
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Self-Validation Checkpoint:
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FT-IR Spectroscopy: Compare the pristine MOF with the PSM-MOF. Successful conjugation is validated by the attenuation of the broad phenolic O-H stretch (~3300 cm⁻¹) and the emergence of a sharp ester C=O stretch (~1750 cm⁻¹).
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Applications in Drug Development & Delivery
For drug development professionals, 3-(3,5-dicarboxyphenyl)phenol offers a highly tunable platform. The resulting MOFs possess a TPSA and pore environment that can be precisely engineered.
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Stimuli-Responsive Release: By conjugating therapeutics to the phenolic oxygen via ester or hydrazone bonds, researchers can create pH-responsive delivery systems. In the acidic microenvironment of tumor tissues (pH ~5.5) or endosomes, the ester bonds hydrolyze, releasing the active pharmaceutical ingredient (API) locally.
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Enhanced Drug Loading via Hydrogen Bonding: Even without covalent PSM, the presence of the phenolic -OH group inside the pore significantly increases the framework's affinity for polar drugs (e.g., 5-fluorouracil, ibuprofen) through strong host-guest hydrogen bonding (the ligand provides 3 H-bond donors and 5 acceptors)[1].
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Biocompatibility: The biphenyl core is generally well-tolerated, and when coordinated with low-toxicity metals like Zirconium or Iron, the resulting frameworks exhibit excellent biocompatibility profiles suitable for in vivo studies.
References
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PubChem. "3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698". National Center for Biotechnology Information. Available at:[Link]
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Reinsch, H., et al. "Metal‐Dependent and Selective Crystallization of CAU‐10 and MIL‐53 Frameworks through Linker Nitration". Chemistry - A European Journal. Available at:[Link]
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Nguyen, T. T., et al. "Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium (VI) species from water". RSC Advances. Available at:[Link]
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Mettler Toledo. "Metal–Organic Frameworks (MOFs) Synthesis and Scale-up". Available at:[Link]
Sources
- 1. 3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metal‐Dependent and Selective Crystallization of CAU‐10 and MIL‐53 Frameworks through Linker Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium ( vi ) species from water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05693C [pubs.rsc.org]
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